molecular formula C13H20N4O B2872163 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 7532-69-6

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2872163
CAS No.: 7532-69-6
M. Wt: 248.33
InChI Key: DNFQLHWAWFIFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol ( 7532-69-6) is a high-purity chemical compound supplied for research applications. This molecule features the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to purines, which allows it to mimic these natural structures in biological systems . The core triazolopyrimidine structure is recognized for its versatility in drug design and has been investigated for various therapeutic areas . A key area of research for related triazolopyrimidine derivatives includes their role as potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite . The presence of a lipophilic heptyl chain at the 2-position is a structural feature of interest, as similar hydrophobic substituents in this region have been shown to enhance binding within the enzyme's hydrophobic pocket, contributing to potent antimalarial activity in whole-cell assays . Researchers can utilize this compound to explore structure-activity relationships, particularly the role of aliphatic side chains in optimizing inhibitor potency and selectivity against parasitic targets. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9H,3-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLLJVANRKUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NC2=NC(=CC(=O)N2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Triazolo[1,5-a]pyrimidines

The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 3-amino-1,2,4-triazole derivatives and β-dicarbonyl compounds. Ethyl acetoacetate is a common precursor for introducing methyl substituents at position 5, as demonstrated in multiple studies. For 2-heptyl-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, the heptyl group at position 2 necessitates either pre-functionalization of the triazole precursor or post-cyclization alkylation.

The introduction of the heptyl group at position 2 of the triazolopyrimidine core requires synthesis of 1-heptyl-3-amino-1,2,4-triazole. This intermediate is synthesized via alkylation of 3-amino-1,2,4-triazole with heptyl bromide under basic conditions:

Procedure :

  • 3-Amino-1,2,4-triazole (10 mmol) is dissolved in dry DMF, followed by addition of heptyl bromide (12 mmol) and potassium carbonate (15 mmol).
  • The mixture is stirred at 80°C for 24 hours under nitrogen.
  • After cooling, the product is extracted with ethyl acetate, washed with water, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Yield : ~60–70% (estimated based on analogous alkylation reactions).

Cyclocondensation to Form the Triazolopyrimidine Core

The key step involves condensing 1-heptyl-3-amino-1,2,4-triazole with ethyl acetoacetate to assemble the bicyclic structure. This reaction proceeds via nucleophilic attack and cyclodehydration:

Procedure :

  • 1-Heptyl-3-amino-1,2,4-triazole (5 mmol) and ethyl acetoacetate (6 mmol) are refluxed in glacial acetic acid (30 mL) for 30 hours.
  • The reaction mixture is concentrated under reduced pressure, and the residue is triturated with ice-cold water.
  • The precipitate is filtered and recrystallized from ethanol to yield 2-heptyl-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.

Yield : 75–85% (based on similar condensations in literature).

Mechanistic Insight :
The reaction proceeds via initial formation of an enamine intermediate, followed by intramolecular cyclization and aromatization. The hydroxyl group at position 7 arises from hydrolysis of an intermediate acetylated species during workup.

Alternative Pathway via Chlorination and Hydrolysis

For derivatives where direct hydroxylation is challenging, a two-step chlorination-hydrolysis sequence may be employed:

Step 1: Chlorination

  • The 7-hydroxyl group of the initial cyclocondensation product is replaced with chlorine using phosphorus oxychloride (POCl₃).
  • Conditions : Reflux with POCl₃ (10 equiv) for 3 hours, followed by neutralization with aqueous sodium bicarbonate.

Step 2: Hydrolysis

  • The 7-chloro intermediate is treated with aqueous NaOH (2M) at 50°C for 2 hours to regenerate the 7-hydroxyl group.

Yield : 80–90% for chlorination; 95% for hydrolysis.

Spectroscopic Characterization

IR Spectroscopy :

  • The hydroxyl group at position 7 exhibits a broad stretch at 3200–3400 cm⁻¹.
  • Triazole and pyrimidine ring vibrations appear at 1600–1500 cm⁻¹ (C=N) and 1450–1400 cm⁻¹ (C-N).

¹H NMR (DMSO-d₆) :

  • δ 1.25–1.35 (m, 10H, heptyl CH₂), δ 1.60 (pent, 2H, CH₂CH₂CH₂), δ 2.45 (s, 3H, C5-CH₃), δ 4.20 (t, 2H, N-CH₂), δ 8.40 (s, 1H, C3-H).

Mass Spectrometry :

  • [M+H]⁺ at m/z 293.2 (calculated for C₁₃H₂₀N₄O: 292.2).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct cyclocondensation 75–85 ≥95 One-pot synthesis
Chlorination-hydrolysis 70–80 ≥98 Higher purity via intermediate isolation

Challenges and Optimization

  • Regioselectivity in alkylation : Achieving exclusive N1-alkylation of 3-amino-1,2,4-triazole requires careful control of stoichiometry and reaction time.
  • Solvent effects : Acetic acid enhances cyclization efficiency but may protonate the triazole, slowing reactivity. Switching to ethanol with catalytic HCl improves yields in some cases.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Key analogues and their differences are summarized below:

Table 1: Substituent Variations in Triazolopyrimidine Derivatives
Compound Name Position 2 Position 5 Position 7 Key Properties Reference
2-Heptyl-5-methyl-[1,2,4]triazolo[...] Heptyl Methyl Hydroxyl High lipophilicity (LogP ~4.5 estimated) N/A
5-Phenyl-[1,2,4]triazolo[...] (2) H Phenyl Hydroxyl Aromatic interactions, mp >250°C
7-Chloro-5-phenyl-[1,2,4]triazolo[...] (5a) H Phenyl Chlorine Enhanced reactivity, mp 217°C
5-Methyl-[1,2,4]triazolo[...] (4a) H Methyl Hydroxyl Low LogP (1.9), mp 287°C
6-Amino-5-propyl-[1,2,4]triazolo[...] H Propyl Hydroxyl/Amino Increased hydrogen bonding capacity

Key Observations :

  • Lipophilicity : The heptyl chain in the target compound significantly increases LogP compared to shorter alkyl or aromatic substituents (e.g., 5-methyl or 5-phenyl derivatives) .
  • Solubility : Hydroxyl groups at position 7 improve aqueous solubility, whereas chloro substituents (e.g., 5a) enhance electrophilicity but reduce solubility .
  • Thermal Stability : Melting points correlate with crystallinity; 5-methyl derivatives (4a) exhibit higher mp (287°C) due to hydrogen bonding .

Key Findings :

  • Anti-infective Activity : Chloro-substituted derivatives (e.g., 5t) show anti-tubercular efficacy (IC₅₀ ~1.8 μM) due to improved membrane penetration .
  • Agrochemical Use : 5-Phenyl derivatives with sulfonamide groups (e.g., ALS inhibitors) exhibit herbicidal activity by mimicking sulfonylureas .
  • Electrochemical Behavior: Triazolopyrimidinones with morpholinomethyl groups (S3-TP) display distinct redox profiles, useful for drug design .

Structural-Activity Relationships (SAR)

  • Position 2 : Long alkyl chains (heptyl) enhance lipid solubility but may reduce metabolic stability. Shorter chains (methyl) or aromatic groups balance solubility and target binding .
  • Position 5 : Methyl or phenyl groups stabilize the core structure, while electron-withdrawing groups (e.g., trifluoromethyl in 4b) increase electrophilicity .
  • Position 7 : Hydroxyl groups favor solubility and hydrogen bonding, whereas chloro or alkoxy groups improve reactivity and bioactivity .

Biological Activity

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly its anticancer and antimicrobial properties.

  • Molecular Formula : C13H20N4O
  • Molecular Weight : 248.33 g/mol
  • InChIKey : DNFQLHWAWFIFBB-UHFFFAOYSA-N
  • SMILES : OC1=CC(=Nc2nc(CCCCCCC)n[n]12)C

Biological Activity Overview

The biological activities of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol are primarily linked to its structural properties that allow it to interact with various biological targets. The following sections detail specific activities observed in research studies.

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:

  • Cell Lines Tested : The compound has shown promising antiproliferative activity against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as the ERK signaling pathway. This results in decreased phosphorylation levels of ERK1/2 and other related proteins, leading to cell cycle arrest and apoptosis in cancer cells .
CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Target Organisms : It has been tested against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value of 0.21 μM against these bacterial strains, indicating strong antibacterial activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol:

  • Synthesis and Evaluation : A study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and assessed their biological activities. Compound H12 was identified as the most potent with significant antiproliferative effects across multiple cancer cell lines.
  • Microwave-Mediated Synthesis : An eco-friendly method for synthesizing these compounds under microwave conditions yielded high purity and efficiency. This method is crucial for developing compounds with potential pharmaceutical applications .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions of these compounds with various biological targets. These studies help in understanding the structure-activity relationship (SAR) and optimizing lead compounds for better efficacy.

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